![molecular formula C23H26N2O3 B2466286 N-[3-(2,4-Dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361821-50-1](/img/structure/B2466286.png)
N-[3-(2,4-Dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide
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Overview
Description
N-[3-(2,4-Dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DPP-4 inhibitor and is used in the treatment of type 2 diabetes. However, its applications extend beyond diabetes treatment, and it has been the focus of extensive scientific research in recent years.
Mechanism Of Action
The mechanism of action of N-[3-(2,4-Dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide involves inhibition of the DPP-4 enzyme. DPP-4 is an enzyme that is responsible for breaking down incretin hormones, which regulate blood sugar levels. By inhibiting DPP-4, N-[3-(2,4-Dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide increases the levels of these hormones, which, in turn, reduces blood sugar levels.
Biochemical and Physiological Effects:
N-[3-(2,4-Dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide has several biochemical and physiological effects. The primary effect of this compound is the inhibition of the DPP-4 enzyme, which increases the levels of incretin hormones and reduces blood sugar levels. Additionally, this compound has been shown to have anti-inflammatory effects and can improve endothelial function.
Advantages And Limitations For Lab Experiments
One of the advantages of using N-[3-(2,4-Dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is its specificity. This compound specifically targets the DPP-4 enzyme, making it an ideal tool for studying the effects of DPP-4 inhibition. However, one of the limitations of using this compound is its potential toxicity. Careful dosing and monitoring are necessary to ensure that the compound does not cause any adverse effects.
Future Directions
There are several future directions for research on N-[3-(2,4-Dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide. One area of research is the potential therapeutic applications of this compound beyond diabetes treatment. Studies have shown that DPP-4 inhibitors may have beneficial effects on cardiovascular health, and further research is needed to explore this potential application. Additionally, research is needed to determine the long-term effects of DPP-4 inhibition and the potential risks associated with prolonged use of N-[3-(2,4-Dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide. Finally, research is needed to develop new and improved synthesis methods for this compound, which could make it more accessible for research and therapeutic applications.
Synthesis Methods
The synthesis of N-[3-(2,4-Dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide is a complex process that involves several steps. The starting materials for the synthesis are 2,4-dimethylphenol, 3-bromophenylboronic acid, and 1-bromo-2-propene. The first step involves the reaction of 2,4-dimethylphenol and 3-bromophenylboronic acid to form the intermediate compound, which is then reacted with 1-bromo-2-propene to produce the final product.
Scientific Research Applications
N-[3-(2,4-Dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. One of the primary applications of this compound is in the treatment of type 2 diabetes. DPP-4 inhibitors, such as N-[3-(2,4-Dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide, work by inhibiting the enzyme DPP-4, which is responsible for breaking down incretin hormones. Incretin hormones are essential in regulating blood sugar levels, and by inhibiting DPP-4, N-[3-(2,4-Dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide increases the levels of these hormones, thereby reducing blood sugar levels.
properties
IUPAC Name |
N-[3-(2,4-dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-4-22(26)25-12-10-18(11-13-25)23(27)24-19-6-5-7-20(15-19)28-21-9-8-16(2)14-17(21)3/h4-9,14-15,18H,1,10-13H2,2-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDDNTFVXVZROD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3CCN(CC3)C(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2,4-Dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide |
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